N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4. The purity is usually 95%.
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Scientific Research Applications
Design and Biological Evaluation
A study by Lolak et al. (2019) focused on the design, synthesis, and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents. This research highlights the compound's potential in the development of cancer treatment options (Lolak, Akocak, Bua, & Supuran, 2019).
Hydrolysis Mechanism
Braschi et al. (1997) investigated the hydrolysis mechanism of the sulfonylurea herbicide triasulfuron, providing insights into environmental degradation processes of similar compounds. This study contributes to understanding the stability and environmental fate of these chemicals (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).
Enzyme Inhibitory Profile
Another study conducted by Lolak et al. (2020) evaluated sulphonamides incorporating 1,3,5-triazine structural motifs for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. This research indicates the compound's therapeutic potential in managing diseases associated with oxidative stress and enzyme dysfunction (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antibacterial and Antifungal Activity
Research on pyrazoline and pyrazole derivatives, including benzenesulfonamide moieties, by Hassan (2013) explored their antibacterial and antifungal activities. This study adds to the compound's relevance in developing new antimicrobial agents (Hassan, 2013).
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-10-18-13(9-26-10)11-4-6-12(7-5-11)27(22,23)17-8-14-19-15(24-2)21-16(20-14)25-3/h4-7,9,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGIYUJENZIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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